Home > Products > Screening Compounds P272 > Virginiamycin S1
Virginiamycin S1 - 23152-29-6

Virginiamycin S1

Catalog Number: EVT-319689
CAS Number: 23152-29-6
Molecular Formula: C43H49N7O10
Molecular Weight: 823.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Virginiamycin S1 is a cyclic depsipeptide belonging to the streptogramin family of antibiotics. [] It is primarily produced by various species of the bacterium Streptomyces, including Streptomyces virginiae. [, ] This compound plays a significant role in scientific research as a model system for studying peptide synthesis, depsipeptide chemistry, and antibiotic mechanisms of action.

Future Directions
  • Elucidation of its Biosynthetic Pathway: Investigating the enzymatic machinery and genetic elements involved in the biosynthesis of Virginiamycin S1, including the conversion of phenylalanine to phenylglycine, to gain insights into the natural product's assembly and potentially engineer its production. [, ]

1′-N-Bzl-VS1

Compound Description: 1′-N-Bzl-VS1 (1′-N-benzyl Virginiamycin S1) is a derivative of Virginiamycin S1 formed by benzylation of the 1′-N position. This compound is formed specifically when Virginiamycin S1 is treated with benzyl bromide in the presence of potassium fluoride in dimethylformamide at room temperature [].

Relevance: This compound demonstrates the reactivity of the 1′-N position in Virginiamycin S1 and provides insight into potential modification sites on the molecule. The selective formation of 1′-N-Bzl-VS1 over 1′-O-Bzl-VS1 under these reaction conditions highlights the influence of the base on the regioselectivity of the benzylation reaction [].

1′-O-Bzl-VS1

Compound Description: 1′-O-Bzl-VS1 (1′-O-benzyl Virginiamycin S1) is a derivative of Virginiamycin S1 where the benzyl group is attached to the oxygen of the picolinic hydroxyl group. While not formed in the same reaction as 1′-N-Bzl-VS1, 1′-O-Bzl-VS1 can be synthesized by reacting Virginiamycin S1 with benzyl bromide in dimethylformamide at room temperature using 1,8-bis(dimethylamino)naphthalene as the base [].

Relevance: This compound, in comparison to 1′-N-Bzl-VS1, further exemplifies the impact of reaction conditions on the derivatization of Virginiamycin S1. The preferential formation of either the N-benzylated or O-benzylated product based on the choice of base underscores the importance of carefully considering reaction parameters when synthesizing Virginiamycin S1 derivatives [].

Virginiamycin S1 -1′ -O-Boc

Compound Description: Virginiamycin S1 -1′ -O-Boc is a protected form of Virginiamycin S1, where the picolinic hydroxyl group is reacted with di-tert-butyloxycarbonate (Boc) []. This protection strategy is notable because it proceeds quickly and efficiently without forming the betaine byproduct typically observed in similar reactions.

Relevance: This compound showcases a successful strategy for selectively protecting the picolinic hydroxyl group in Virginiamycin S1. Interestingly, introducing the Boc protecting group significantly increases the stability of the lactone bond towards alkaline hydrolysis, a finding that can be exploited in the synthesis and modification of Virginiamycin S1 and its analogs [].

Virginiamycin S4

Compound Description: Virginiamycin S4 is a close structural analog of Virginiamycin S1. The key difference lies in the stereochemistry of the methyl group on the N-methylphenylalanine residue. In Virginiamycin S1, this methyl group is in the D configuration, whereas in Virginiamycin S4, it is in the L configuration [, ].

Relevance: The close structural similarity between Virginiamycin S1 and Virginiamycin S4 makes it a relevant compound for studying structure-activity relationships. Understanding the impact of this subtle stereochemical difference on biological activity can contribute to a better understanding of the mechanism of action of Virginiamycin S1 [, ].

[D‐MePhe4]‐epimer of Virginiamycin S1

Compound Description: This compound is another epimer of Virginiamycin S1, where the stereochemistry of the methyl group on the N-methylphenylalanine residue at position 4 is inverted from the naturally occurring D-configuration to the L-configuration [].

Relevance: Despite the stereochemical difference at the D-MePhe4 position, this epimer exhibits a remarkably similar conformation to Virginiamycin S1 in terms of backbone structure and cis/trans peptide bond configurations []. This finding, while unexpected, highlights the influence of other structural factors on the overall conformation of Virginiamycin S1 and its analogs.

Linear Pentapeptide Pic(3′-OH)-Thr-D-Abu-Pro-MePhe-OH

Compound Description: This linear pentapeptide represents a significant portion of the Virginiamycin S1 structure, containing the residues from picolinic acid (Pic) to N-methylphenylalanine (MePhe) []. This compound exists as four distinct Z/E isomers due to the presence of the peptide bond.

Relevance: This pentapeptide, particularly its conformational flexibility and isomeric states, offers crucial insights into the structure and potential flexibility of Virginiamycin S1. Studying this fragment can help elucidate the conformational preferences of the larger cyclic depsipeptide and its influence on biological activity [].

Nγ‐phthalyl‐Nα‐methyl‐α, γ‐diaminobutyryl congener of Virginiamycin S1

Compound Description: This synthetic analog of Virginiamycin S1 replaces the α-amino-3-hydroxy-4-methyl-2-oxo-1-piperidineacetic acid moiety with Nγ‐phthalyl‐Nα‐methyl‐α, γ‐diaminobutyric acid [, ].

Relevance: Synthesizing and evaluating the activity of this analog could provide valuable information about the importance of the α-amino-3-hydroxy-4-methyl-2-oxo-1-piperidineacetic acid moiety for the biological activity of Virginiamycin S1. Differences in activity between Virginiamycin S1 and this congener could highlight the structural features essential for its mechanism of action [, ].

Tetrapeptide Synthon Thr-D-Abu-Pro-MePhe-OBzl

Compound Description: This tetrapeptide represents a fragment of Virginiamycin S1, encompassing the residues from threonine (Thr) to the benzyl ester of N-methylphenylalanine (MePhe-OBzl) [].

Relevance: This tetrapeptide serves as a valuable synthetic building block for preparing Virginiamycin S1 analogs. By incorporating this fragment into larger peptides, researchers can systematically investigate the impact of modifications on the biological activity and other properties of Virginiamycin S1 [].

Synthesis Analysis

Methods of Synthesis
The synthesis of Virginiamycin S1 can be approached through various methods, including:

  1. Natural Extraction: Traditionally, Virginiamycin S1 is isolated from the fermentation broth of Streptomyces virginiae. This involves culturing the bacteria under controlled conditions and extracting the antibiotic using solvents.
  2. Solid-Phase Synthesis: Recent advancements have introduced solid-phase synthesis techniques that allow for more efficient production. This method involves attaching the growing peptide chain to a solid support, which facilitates the sequential addition of amino acids and modifications to form the final product .
  3. Biosynthetic Pathways: Research has explored the biosynthesis of Virginiamycin S1 using radiotracer techniques to understand how precursor molecules are converted into the antibiotic. Key intermediates include amino acids that undergo various enzymatic transformations to yield the final structure .
Molecular Structure Analysis

Molecular Structure
The molecular formula for Virginiamycin S1 is C43H49N7O10C_{43}H_{49}N_{7}O_{10}, with a molecular weight of approximately 823.9 g/mol . The structure features multiple functional groups, including:

  • Peptide Bonds: Contributing to its cyclic nature.
  • Hydroxyl Groups: Enhancing solubility and reactivity.
  • Aromatic Rings: Providing stability and potential interaction sites with biological targets.

The detailed structural representation includes a complex arrangement of nitrogen and oxygen atoms that play crucial roles in its biological activity.

Chemical Reactions Analysis

Chemical Reactions Involving Virginiamycin S1
Virginiamycin S1 primarily engages in reactions related to its antimicrobial activity:

  1. Inhibition of Protein Synthesis: The compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action interferes with aminoacyl-tRNA binding and peptide bond formation, effectively halting bacterial growth .
  2. Degradation Pathways: In biological systems, Virginiamycin S1 may undergo hydrolysis or enzymatic degradation, leading to inactive metabolites. Understanding these pathways is essential for assessing the stability and efficacy of the antibiotic in therapeutic applications.
Mechanism of Action

Virginiamycin S1 exerts its antimicrobial effects primarily through:

  • Binding to Ribosomes: The compound binds specifically to the 50S subunit of bacterial ribosomes, which disrupts the normal function of protein synthesis.
  • Inhibition of Aminoacyl-tRNA Binding: By preventing aminoacyl-tRNA from effectively binding to the ribosome, Virginiamycin S1 halts translation processes critical for bacterial survival .

This mechanism underscores its effectiveness against gram-positive bacteria, making it valuable in both therapeutic and agricultural contexts.

Physical and Chemical Properties Analysis

Properties Overview
Virginiamycin S1 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect its administration routes.
  • Stability: The compound's stability can be influenced by pH and temperature; it tends to degrade under extreme conditions.
  • Melting Point and Boiling Point: Specific values for these properties are not widely documented but are crucial for understanding its handling and storage requirements .
Applications

Virginiamycin S1 has various applications across different fields:

  1. Veterinary Medicine: Used as an antibiotic growth promoter in livestock to enhance feed efficiency and control infections caused by gram-positive bacteria.
  2. Pharmaceutical Research: Investigated for potential therapeutic uses against resistant bacterial strains due to its unique mechanism of action.
  3. Biochemical Studies: Employed in research settings to study protein synthesis mechanisms and ribosomal function due to its specific binding properties.
Chemical Identity and Structural Characterization of Virginiamycin S1

Systematic Nomenclature and Molecular Formula Analysis

Virginiamycin S₁, also known by its systematic IUPAC name N-[(6R,9S,10R,13S,15aS,22S,24aS)-22-Benzyl-6-ethyl-10,23-dimethyl-5,8,12,15,17,21,24-heptaoxo-13-phenyldocosahydro-12H-pyrido[2,1-f]pyrrolo[2,1-l][1,4,7,10,13,16]oxapentaazacyclononadecin-9-yl]-3-hydroxypyridine-2-carboxamide, represents a complex macrocyclic antibiotic [3]. Its molecular formula is C₄₃H₄₉N₇O₁₀, corresponding to a molecular weight of 823.89 g/mol [1] [2]. This formula encompasses 43 carbon atoms, 49 hydrogen atoms, 7 nitrogen atoms, and 10 oxygen atoms, reflecting a densely functionalized structure characteristic of bioactive natural products.

Virginiamycin S₁ is biosynthesized by Streptomyces virginiae and belongs to the virginiamycin family of antibiotics, which consist of synergistic pairs classified as group A (e.g., virginiamycin M₁) and group B compounds [1] [6]. Virginiamycin S₁ serves as the principal streptogramin B component within this complex, distinguishing it structurally and functionally from group A molecules like virginiamycin M₁, which are polyunsaturated macrolactones [4] [6].

Table 1: Key Identifiers of Virginiamycin S₁

PropertyValue
CAS Registry Number23152-29-6
SynonymsStaphylomycin S, Antibiotic 899, Dihydro virginiamycin S₁
Molecular FormulaC₄₃H₄₉N₇O₁₀
Molecular Weight823.89 g/mol
Biosynthetic SourceStreptomyces virginiae
ClassificationStreptogramin B / Cyclic hexadepsipeptide

Stereochemical Configuration and Cyclic Depsipeptide Architecture

The architectural complexity of virginiamycin S₁ arises from its cyclic hexadepsipeptide framework, characterized by alternating ester and amide linkages that form a 23-membered macrocyclic ring [1] [4]. This structure incorporates several non-proteinogenic amino acids, most notably L-phenylglycine (L-pheGly), which is essential for ribosomal binding and biological activity [1] [9]. The molecule displays seven stereogenic centers with defined absolute configurations: 6R, 9S, 10R, 13S, 15aS, 22S, 24aS [3]. These chiral centers govern its three-dimensional conformation, facilitating precise interactions with the bacterial ribosome [4].

Crystallographic and spectroscopic analyses confirm that the molecule adopts a rigid, saddle-shaped conformation stabilized by intramolecular hydrogen bonding between the amide N–H of residue 3 and the carbonyl oxygen of residue 1 [5]. This conformation creates distinct hydrophilic and hydrophobic faces, enabling it to dock specifically into the peptidyl transferase center of the 50S ribosomal subunit [4] [9]. The stereochemical integrity is biosynthetically maintained through nonribosomal peptide synthetase (NRPS) machinery, with the visG gene encoding a dedicated L-lysine 2-aminotransferase responsible for generating the L-pheGly precursor [1] [2].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Mass Spectrometry, X-Ray Diffraction) for Structural Elucidation

Comprehensive spectroscopic profiling has been pivotal in deciphering the structural intricacies of virginiamycin S₁:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:Extensive ¹H and ¹³C NMR analyses (including 2D-COSY, HSQC, and HMBC) in deuterated dimethyl sulfoxide and deuterated chloroform solutions reveal characteristic chemical shifts indicative of its depsipeptide backbone. Key signals include the anomeric proton of the 3-hydroxypicolinoyl moiety at δ 8.50 ppm, the depsidone carbonyl at δ 172.5 ppm, and aromatic resonances between δ 7.2–7.8 ppm for phenyl and benzyl substituents [5] [9]. Stereospecific assignments are achieved through Nuclear Overhauser Effect Spectroscopy (NOESY), confirming trans amide bonds and spatial proximities critical for macrocyclic rigidity [5].

  • Mass Spectrometry (MS):High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) displays a prominent [M+H]⁺ ion peak at m/z 824.6502 (calculated 824.6508 for C₄₃H₅₀N₇O₁₀), confirming the molecular formula [2] [7]. Tandem mass spectrometry (MS/MS) fragments reveal signature cleavage patterns, particularly the loss of the 3-hydroxypicolinoyl moiety (-139 Da) and sequential decomposition of the depsipeptide ring [7]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods enable sensitive detection in complex matrices like distillers grains, leveraging transitions such as m/z 824 → 807 for quantification [7].

  • X-Ray Diffraction (XRD):Single-crystal XRD analysis unequivocally established the absolute configuration and macroscopic conformation. Crystals grown from methanol-diethyl ether solutions belong to the monoclinic space group P2₁, with unit cell parameters a = 14.2 Å, b = 18.5 Å, c = 16.8 Å, β = 115°. Electron density maps validate the R configuration at C6 and S configuration at C9, alongside torsional angles constraining the molecule’s bioactive topology [5].

Table 2: Spectroscopic and Analytical Signatures of Virginiamycin S₁

TechniqueKey Diagnostic Features
¹H NMR (DMSO-d₆)δ 8.50 (s, H-picolinoyl), δ 7.2–7.8 (m, aromatic H), δ 5.10 (m, H-9), δ 1.15 (t, CH₃CH₂-)
¹³C NMR (CDCl₃)δ 172.5 (C=O depsidone), δ 168.2–170.8 (amide C=O), δ 135.0–128.5 (aromatic C)
HR-ESI-MS[M+H]⁺ m/z 824.6502 (Δ 0.6 ppm error)
LC-MS/MS (Quant)Transition m/z 824 → 807 (Collision Energy: 25 eV)
XRD Space GroupP2₁

Comparative Analysis with Streptogramin B Antibiotics

Virginiamycin S₁ exemplifies the streptogramin B family, characterized by cyclic depsipeptides that inhibit bacterial protein synthesis at the aminoacyl-tRNA binding and peptide bond formation stages [4] [6]. Its structural attributes align with yet distinguish it from related streptogramin B antibiotics:

  • Core Architecture:Like pristinamycin IA and mikamycin B, virginiamycin S₁ features a hexadepsipeptide scaffold with an ester linkage between the C-terminal carboxyl group and a β-hydroxyl group of an internal threonine residue. However, virginiamycin S₁ uniquely incorporates L-phenylglycine at position 3, whereas pristinamycin IA utilizes L-aminobutyric acid [4] [6]. This variation influences ribosomal binding kinetics and resistance profiles.

  • Synergistic Mechanism:Streptogramin B antibiotics exhibit bacteriostatic activity alone but become bactericidal when paired with streptogramin A components (e.g., virginiamycin M₁). Virginiamycin S₁ binds the 50S ribosomal subunit with an affinity (Kd ≈ 10 nM) amplified 40-fold when preceded by virginiamycin M₁ binding. This synergy arises from M₁-induced conformational changes in the peptidyl transferase center, optimizing S₁ binding and irreversibly blocking substrate access [4] [6].

  • Resistance Implications:Enzymatic inactivation via virginiamycin B lyase or acetyltransferases affects most natural streptogramin B compounds. Virginiamycin S₁’s L-phenylglycine moiety, however, confers marginal resistance to hydrolysis compared to pristinamycin IA [5] [6]. Semi-synthetic derivatives like quinupristin (derived from virginiamycin S₁) retain activity against some resistant strains by sterically hindering lyase access [1] [9].

  • Spectrum of Activity:Consistent with streptogramin B antibiotics, virginiamycin S₁ demonstrates potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) but limited efficacy against Gram-negative organisms due to permeability barriers [1] [2]. Its synergy with virginiamycin M₁ extends activity to multidrug-resistant pathogens like vancomycin-resistant enterococci (VRE) [4] [6].

Properties

CAS Number

23152-29-6

Product Name

Virginiamycin S1

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide

Molecular Formula

C43H49N7O10

Molecular Weight

823.9 g/mol

InChI

InChI=1S/C43H49N7O10/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53)/t25-,29-,30+,31+,32+,34+,35+/m1/s1

InChI Key

FEPMHVLSLDOMQC-IYPFLVAKSA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C

Synonyms

dihydrovirginiamycin S1
staphylomycin S1
virginiamycin factor S1
virginiamycin S1

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.